Dimethyl-(3-methoxyphenoxy)malonate

Description

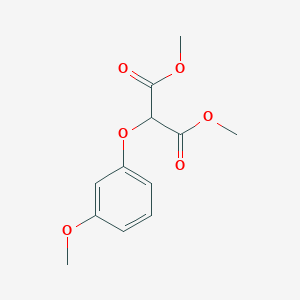

Dimethyl-(3-methoxyphenoxy)malonate (C₁₂H₁₄O₆; molecular weight: 254.24 g/mol) is a malonic acid diester featuring a 3-methoxyphenoxy substituent at the central carbon. This compound is structurally characterized by two ester groups and an aryl ether moiety, which influence its electronic properties, stability, and reactivity. Its applications span organic synthesis, pharmaceutical intermediates, and metabolic studies due to its ability to act as a malonate donor or a substrate for esterases .

Properties

Molecular Formula |

C12H14O6 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

dimethyl 2-(3-methoxyphenoxy)propanedioate |

InChI |

InChI=1S/C12H14O6/c1-15-8-5-4-6-9(7-8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 |

InChI Key |

GVQPFSGFXYNQLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position Effects

- Dimethyl-(2-Methoxyphenoxy)Malonate (): Molecular Formula: C₁₂H₁₄O₆ (same as the 3-methoxy derivative). Key Difference: The methoxy group is at the ortho (2-) position on the phenoxy ring, leading to steric hindrance near the ester groups. This reduces conformational flexibility compared to the meta (3-) isomer.

- Dimethyl-(Dimethylaminomethylene)-Malonate (): Features a dimethylaminomethylene group instead of an aryl ether. Exists as a ZE conformer in the solid phase (carbonyl oxygen orientation relative to the C=C bond), whereas aminomethylene-malonic acid dimethyl ester adopts an EZ conformation. This highlights how electron-donating groups (e.g., –NMe₂) vs. aryl ethers influence spatial arrangements .

Functional Group Modifications

- Diethyl 2-(3,5-Diiodo-4-(4-Methoxyphenoxy)Benzyl)Malonate (): Incorporates iodine atoms and a benzyl group, enhancing hydrophobicity (CLogP: ~5.2) compared to dimethyl-(3-methoxyphenoxy)malonate (predicted CLogP: ~1.8). The bulky substituents enable applications in radiopharmaceuticals or as fluorescence probes.

Common Strategies

- Nucleophilic Substitution: Example: Synthesis of dimethyl-(2-nitrophenyl)malonate () via reaction of dimethyl malonate with 2-fluoro-1-nitrobenzene in the presence of K₂CO₃. Similar methods apply to the 3-methoxy derivative, substituting with 3-methoxyphenol .

- Protection-Deprotection Sequences: Used in pyrrolidinone-substituted malonates (), where selective protection of reactive sites (e.g., amines) is critical .

Physicochemical Properties and Stability

Hydrolysis Kinetics

| Compound | Hydrolysis Half-Life (pH 7.2) | Hydrolysis Half-Life (pH 8.0) | CLogP |

|---|---|---|---|

| Dimethylmalonate (DMM) | >24 h | ~12 h | -0.5 |

| This compound* | ~48 h (estimated) | ~24 h (estimated) | 1.8 |

| Diacetoxymethyl Malonate (MAM) | 2.5 h | 1.2 h | 0.3 |

| Ditrifluoroethyl Malonate (MTF) | 6 h | 3 h | 2.1 |

*Data extrapolated from , which studied tuned malonate esters. Electron-withdrawing groups (e.g., trifluoroethyl in MTF) accelerate hydrolysis, while aryl ethers (as in the 3-methoxy derivative) slow it due to steric and electronic effects .

Conformational Stability

- Computational studies () show that malonate derivatives with planar carboxyl groups (e.g., hydrogen malonate) form intramolecular hydrogen bonds, enhancing stability.

Metabolic Studies

- Malonate esters like dimethylmalonate (DMM) inhibit succinate dehydrogenase, mimicking metabolic stress (). The 3-methoxy derivative’s slower hydrolysis may prolong intracellular malonate release, offering controlled metabolic modulation .

Ion-Selective Probes

- Bispyrenyl malonates () with methyl/naphthalenylmethyl substituents exhibit Cu²⁺ selectivity. Substituting with a 3-methoxyphenoxy group could alter binding affinity due to changes in electron density and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.